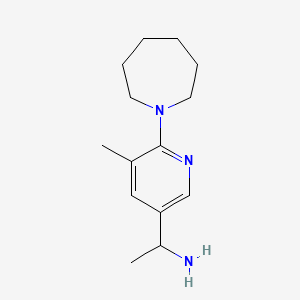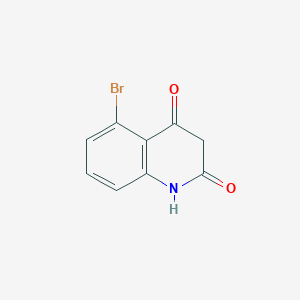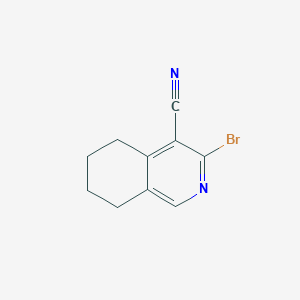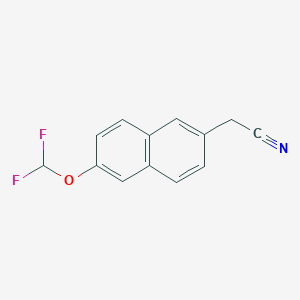
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a pyridine ring substituted with an azepane ring and a methyl group
Preparation Methods
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The final step often involves methylation of the amine group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction and conditions used but can include various substituted pyridine derivatives
Scientific Research Applications
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may influence biochemical pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds such as:
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
(2-Azepan-1-yl-2-phenylethyl)amine: Studied for its potential biological activity.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Investigated for its antiviral properties .
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C14H23N3/c1-12-13(11-15-2)7-8-14(16-12)17-9-5-3-4-6-10-17/h7-8,15H,3-6,9-11H2,1-2H3 |
InChI Key |
IEIXQSLFUHBNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-(trifluoromethyl)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11874042.png)

![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)



![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)






